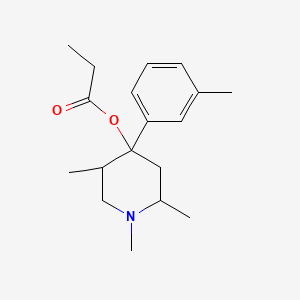
1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate, also known as TMP or TMP-4, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. TMP is a piperidine-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mécanisme D'action
The mechanism of action of 1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate is not fully understood, but it is believed to act as a modulator of the neurotransmitter acetylcholine. 1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate has been shown to increase the release of acetylcholine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate has also been shown to have a number of biochemical and physiological effects. These include antioxidant properties, anti-inflammatory effects, and the ability to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate in lab experiments is its ability to cross the blood-brain barrier, allowing it to exert its effects directly on the brain. However, one limitation is that 1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate has a relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are a number of potential future directions for research on 1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate. One area of interest is in the development of new therapies for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Other potential applications include the treatment of inflammatory diseases and the development of new drugs for cancer therapy. Further research is needed to fully understand the mechanisms of action of 1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate and its potential therapeutic applications.
Méthodes De Synthèse
1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate can be synthesized using a variety of methods, including the reaction of 3-methylphenyl magnesium bromide with 1,2,5-trimethyl-4-piperidone, followed by reaction with propionyl chloride. Other methods include the reaction of 3-methylphenylacetonitrile with 1,2,5-trimethylpiperidine, followed by reaction with propionyl chloride.
Applications De Recherche Scientifique
1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. One area of research has been in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that 1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate has the ability to improve cognitive function and reduce the symptoms of these disorders.
Propriétés
IUPAC Name |
[1,2,5-trimethyl-4-(3-methylphenyl)piperidin-4-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-6-17(20)21-18(16-9-7-8-13(2)10-16)11-15(4)19(5)12-14(18)3/h7-10,14-15H,6,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABQXRSQNPFMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CC(N(CC1C)C)C)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

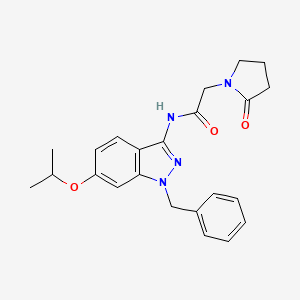
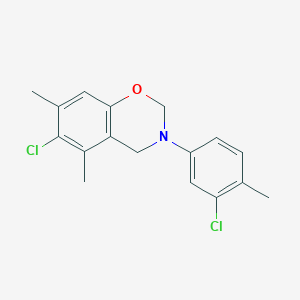
![2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5568602.png)
![4-methyl-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5568603.png)
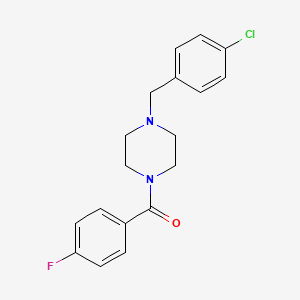
![5-[1-(4-chlorophenyl)ethylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5568617.png)
![7-(3-phenoxypropanoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5568618.png)

![(1S*,5R*)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5568630.png)

![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide](/img/structure/B5568671.png)
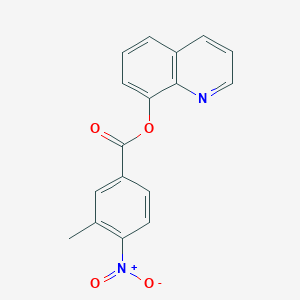
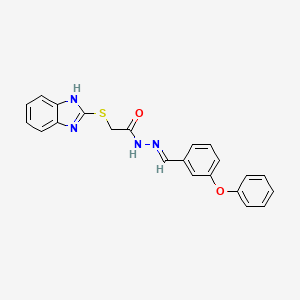
![2-ethoxy-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5568685.png)